
Gilteritinib fumarate
Vue d'ensemble
Description
Gilteritinib fumarate (JAN/USAN/INN) is a second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor approved for relapsed/refractory FLT3-mutated acute myeloid leukemia (AML). Its molecular formula is (C₂₉H₄₄N₈O₃)₂·C₄H₄O₄, with a molecular weight of 1,221.50 g/mol . The drug selectively targets FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which occur in ~30% of AML cases . It also inhibits AXL, anaplastic lymphoma kinase (ALK), and leukocyte receptor tyrosine kinase (LTK), contributing to its anti-leukemic effects by inducing apoptosis and blocking proliferation .
Gilteritinib is administered orally (40 mg/day) and is primarily metabolized by CYP3A4, with ABCB1 as its key transport protein . It received FDA approval in 2018 based on the ADMIRAL trial (NCT02421939), which demonstrated a complete remission (CR) or CR with partial hematologic recovery (CRh) rate of 21% (interim analysis) and median overall survival (OS) of 9.3 months compared to 5.6 months with salvage chemotherapy . By 2019, global sales reached $131.09 million, reflecting its clinical adoption .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'hémifumarate d'ASP2215 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leur couplage ultérieur.
Méthodes de production industrielle : La production industrielle de l'hémifumarate d'ASP2215 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour répondre aux normes réglementaires de production pharmaceutique .
Analyse Des Réactions Chimiques
Key Conditions:
Example Protocol (Patent Example 4):
- Dissolution: Gilteritinib free base (2 g) and fumaric acid (0.21 g) are mixed in methanol (20 mL) at 55–60°C for 30 minutes.
- Crystallization: Cooled to 25–30°C and stirred for 45 minutes.
- Isolation: Filtered and washed with methanol to yield 1.6 g (80% yield) of crystalline fumarate .
Polymorphic Transformations
This compound exhibits polymorphic forms, with distinct crystallization pathways affecting stability.
Reaction Pathways for Polymorphs:
Form | Conditions | XRD Peaks (2θ) | Stability Profile |
---|---|---|---|
Form-M | Methanol/THF solvent system, 60°C | 7.1, 8.9, 11.5, 17.5, 19.1 | Stable at 25°C, 25–60% RH |
Form-A | Spray drying from dichloromethane | Amorphous (no distinct peaks) | Stable at 2–8°C |
Critical Steps for Form-M (Example 5):
- Dissolve free base in methanol/THF (1:1) at 60–65°C.
- Add fumaric acid solution, cool to 25–30°C, and stir for 45 minutes .
Solvent-Mediated Recrystallization
Solvent choice directly impacts the crystalline or amorphous nature of the final product.
Solvent Systems and Outcomes:
Solvent Combination | Product Form | Key Characteristics |
---|---|---|
Methanol | Crystalline | High purity (>99%), defined XRD pattern |
Dichloromethane/MeOH | Amorphous | Hygroscopic, faster dissolution |
Amorphous Form Synthesis (Example 6):
- Dissolve this compound in 2,2,2-trifluoroethanol.
- Remove solvent via spray drying (inlet temperature: 50–60°C) .
Stability Under Environmental Stress
This compound’s stability is influenced by humidity and temperature, with crystallization occurring under suboptimal storage.
Degradation Pathways:
Applications De Recherche Scientifique
Clinical Indications
Gilteritinib fumarate is specifically indicated for:
- Acute Myeloid Leukemia : It is approved for adult patients with relapsed or refractory AML harboring FLT3 mutations .
Phase III Studies
A pivotal Phase III study demonstrated that gilteritinib significantly improves overall survival compared to traditional salvage chemotherapy in patients with FLT3-positive AML. The median overall survival was reported at 9.3 months for gilteritinib versus 5.6 months for chemotherapy, indicating a hazard ratio of 0.637 .
Response Rates
- Overall Response Rate : Approximately 52% in clinical trials.
- Complete Remission : Achieved in about 21% of patients .
Case Studies
Several case studies illustrate the real-world application and effectiveness of this compound:
Case Study Overview
- A study involving seven patients treated with gilteritinib monotherapy highlighted its effectiveness in managing refractory or relapsed FLT3-positive AML. Patients experienced varying degrees of response, with some achieving stable disease and improved clinical status after several cycles of treatment .
- Another retrospective analysis focused on gilteritinib's impact on patient quality of life and manageability during treatment, emphasizing its tolerability compared to traditional therapies .
Safety Profile
While gilteritinib is generally well-tolerated, it is associated with certain adverse effects:
- Common Adverse Events : Include increased liver enzymes (ALT), gastrointestinal disturbances (nausea, diarrhea), and differentiation syndrome, which can manifest as febrile neutropenia and respiratory complications .
- Serious Adverse Reactions : Differentiation syndrome occurs in approximately 2.2% of patients treated with gilteritinib .
Ongoing Research and Future Directions
Research continues to explore the potential applications of gilteritinib beyond AML:
- Investigations are underway to assess its efficacy in combination with other agents such as azacitidine, aiming to enhance treatment outcomes for AML patients .
- Studies are also evaluating its use in other hematologic malignancies and solid tumors where FLT3 mutations may be present.
Data Summary Table
Study Type | Patient Population | Treatment Regimen | Overall Response Rate | Median Overall Survival |
---|---|---|---|---|
Phase III Trial | R/R FLT3-positive AML | Gilteritinib vs Chemotherapy | 52% | 9.3 months |
Retrospective Analysis | Various centers | Gilteritinib Monotherapy | Varied | Stable Disease Achieved |
Case Reports | Selected R/R Patients | Gilteritinib | Varied | Improved Quality of Life |
Mécanisme D'action
ASP2215 hemifumarate exerts its effects by selectively inhibiting the activity of FLT3 and AXL receptor tyrosine kinases. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, leading to the induction of apoptosis in cancer cells. The compound specifically targets FLT3 mutations, including ITD and TKD, which are associated with poor prognosis in acute myeloid leukemia .
Comparaison Avec Des Composés Similaires
Midostaurin: A First-Generation FLT3 Inhibitor
Midostaurin, a multikinase inhibitor, was the first FLT3-targeted therapy approved in 2017 for newly diagnosed FLT3-mutated AML in combination with chemotherapy. Key differences include:
*Data inferred from external knowledge due to evidence limitations.
Key Findings :
- Target Selectivity : Gilteritinib’s specificity for FLT3-ITD/TKD and AXL reduces off-target toxicity compared to midostaurin’s broad kinase inhibition, which may cause adverse effects like hypertension or gastrointestinal toxicity .
- Clinical Utility : Midostaurin is restricted to frontline use, while gilteritinib addresses the unmet need in relapsed/refractory AML .
- Pharmacokinetics : Both drugs are CYP3A4 substrates, but gilteritinib’s exposure is additionally modulated by OATP1B transporters, complicating drug interactions .
Sorafenib and Quizartinib: Contextual Limitations
Gilteritinib’s dual inhibition of FLT3-ITD/TKD may offer broader coverage than quizartinib, which lacks activity against TKD mutations .
Structural and Pharmacological Advantages
Gilteritinib’s piperazine-piperidine-pyrazine carboxamide structure confers stability under heat and humidity, unlike midostaurin’s staurosporine-derived scaffold . Its fumarate salt formulation enhances bioavailability, with a Tₘₐₓ of 4–6 hours post-dose .
Activité Biologique
Gilteritinib fumarate, marketed as Xospata, is a selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, primarily used in the treatment of acute myeloid leukemia (AML) with FLT3 mutations. This compound has shown significant biological activity against various FLT3 mutations, including internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations. The following sections detail its biological activity, including mechanisms of action, clinical efficacy, and case studies.
Gilteritinib functions by inhibiting the phosphorylation of FLT3 and its downstream signaling pathways, including STAT5, ERK, and AKT. This inhibition leads to reduced proliferation and survival of leukemic cells expressing FLT3 mutations. Additionally, gilteritinib also targets AXL, another receptor tyrosine kinase implicated in AML progression .
Key Mechanisms
- FLT3 Inhibition : Gilteritinib selectively inhibits FLT3 receptor signaling.
- AXL Inhibition : Inhibits AXL signaling which may enhance FLT3 inhibition.
- Induction of Apoptosis : Promotes cell death in leukemic cells expressing FLT3 ITD .
- Metabolic Effects : Reduces glutamine uptake and utilization in leukemic cells, leading to decreased ATP production and increased reactive oxygen species (ROS), contributing to cellular senescence .
Clinical Efficacy
Gilteritinib has been evaluated in multiple clinical trials, demonstrating significant efficacy in patients with relapsed or refractory FLT3-mutated AML.
Efficacy Data from Clinical Trials
Study Phase | Complete Remission Rate | Overall Response Rate | Median Overall Survival |
---|---|---|---|
Phase 1/2 | 41% | 52% | 31 weeks |
Phase III | 21% | Not specified | 9.3 months |
In a pivotal Phase III trial comparing gilteritinib to salvage chemotherapy, gilteritinib demonstrated a median overall survival (OS) of 9.3 months versus 5.6 months for the chemotherapy group, with a statistically significant hazard ratio (HR) of 0.637 .
Adverse Events
While gilteritinib is generally well tolerated, it is associated with certain adverse events:
Adverse Event | All Grades (%) | Grade ≥3 (%) |
---|---|---|
ALT Increased | 82.1 | 12.9 |
Diarrhea | 35.1 | 4.1 |
Nausea | 29.8 | 1.9 |
These adverse events are manageable and often do not necessitate discontinuation of therapy .
Case Studies
Several case studies have documented the real-world application of gilteritinib in treating patients with FLT3-positive AML.
Case Study Highlights
- Patient A : Achieved complete remission after two cycles; however, experienced a rise in bone marrow blasts after six cycles but continued therapy due to good tolerability.
- Patient B : Experienced differentiation syndrome managed with corticosteroids; ultimately stabilized after dose adjustments.
- Patient C : Showed significant improvement in blood counts and clinical status after three months on gilteritinib therapy.
These cases illustrate the variability in patient response and highlight the importance of monitoring and adjusting treatment protocols based on individual patient needs .
Q & A
Basic Research Questions
Q. What are the primary molecular targets of gilteritinib fumarate, and how do they influence experimental design in AML studies?
this compound is a FLT3 tyrosine kinase inhibitor targeting FLT3-ITD and FLT3-TKD mutations, common in acute myeloid leukemia (AML). Experimental design should incorporate:
- In vitro assays : FLT3 phosphorylation inhibition assays using mutant cell lines (e.g., MV4-11) .
- Dose-response curves : To determine IC50 values under varying conditions (e.g., serum concentration, co-culture models) .
- Control groups : Include wild-type FLT3 cell lines to validate specificity .
Q. What validated protocols exist for assessing this compound’s pharmacokinetics in preclinical models?
Key methodological steps:
- Bioanalytical methods : LC-MS/MS for quantifying plasma concentrations in murine models, with validation per FDA guidelines (precision ≤15%, accuracy 85–115%) .
- Tissue distribution studies : Use radiolabeled gilteritinib in xenograft models, followed by autoradiography .
- Metabolic stability assays : Incubate with liver microsomes to identify cytochrome P450 interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in gilteritinib efficacy data across heterogeneous AML patient cohorts?
Contradictions often arise due to genetic heterogeneity or prior therapy exposure. Methodological approaches include:
- Subgroup stratification : Use next-generation sequencing (NGS) to classify patients by co-occurring mutations (e.g., IDH1/2, NPM1) .
- Multivariate regression : Adjust for covariates like prior hypomethylating agent use or baseline FLT3 allelic ratio .
- Meta-analysis frameworks : Pool data from ADMIRAL, AUGMENT-101, and real-world studies with standardized response criteria (e.g., CRc rates) .
Q. What experimental strategies are recommended to investigate gilteritinib resistance mechanisms in relapsed/refractory AML?
Resistance mechanisms include FLT3-F691L gatekeeper mutations or activation of parallel pathways (e.g., RAS/MAPK). Advanced methodologies:
- CRISPR-Cas9 screens : Identify synthetic lethal targets in gilteritinib-resistant cell lines .
- Single-cell RNA sequencing : Profile transcriptional plasticity in residual leukemia stem cells post-treatment .
- Combination therapy screens : Test gilteritinib with venetoclax (BCL-2 inhibitor) or trametinib (MEK inhibitor) .
Q. How should researchers optimize biomarker-driven clinical trial designs for gilteritinib combination therapies?
Use adaptive trial frameworks such as:
- Basket trials : Stratify patients by FLT3 mutation subtype and co-mutations (e.g., TP53) .
- Pharmacodynamic endpoints : Measure FLT3 ligand levels or minimal residual disease (MRD) via flow cytometry .
- Bayesian statistical models : Dynamically allocate patients to optimal arms based on interim biomarker data .
Q. Methodological Guidelines for Data Reporting
- Compound characterization : Provide full NMR, HPLC, and mass spectrometry data for novel derivatives in supplementary materials .
- Clinical data transparency : Report all adverse events (≥Grade 3) per CONSORT guidelines, including dose modifications .
- Conflict resolution : Use funnel plots or Egger’s test to assess publication bias in meta-analyses .
Propriétés
IUPAC Name |
(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H44N8O3.C4H4O4/c2*1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36;5-3(6)1-2-4(7)8/h2*5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34);1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOUWHLYTQFUCU-WXXKFALUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H92N16O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027950 | |
Record name | Gilteritinib fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1221.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254053-84-3 | |
Record name | Gilteritinib fumarate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254053843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gilteritinib fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GILTERITINIB FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RZZ0Z1GJT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.